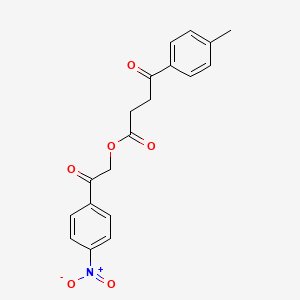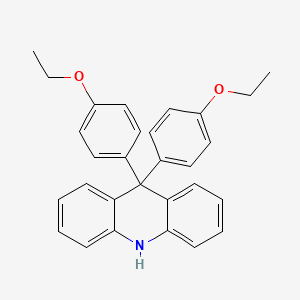
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as NMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMOB is a yellow crystalline powder that is synthesized through a multi-step process, and its unique chemical structure allows it to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood, but it is thought to be related to its ability to interact with cellular components such as enzymes and proteins. Studies have shown that 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and physiological effects:
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, as mentioned earlier. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have antioxidant properties, which may have implications for its use in treating oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its relatively simple synthesis process, which allows for the production of large quantities of the compound. However, one limitation of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its potential toxicity, which may require special handling and safety precautions.
Direcciones Futuras
There are several potential future directions for research on 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is its use as a fluorescent probe for detecting metal ions in biological systems, which could have applications in disease diagnosis and treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and its potential use in treating cancer and other diseases. Finally, investigations into the potential toxicity of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and ways to mitigate its effects could also be an important area of future research.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves several steps, starting with the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate. This compound is then reacted with 4-methylphenyl magnesium bromide to produce the final product, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The synthesis process is complex and requires careful attention to detail to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-13-2-4-14(5-3-13)17(21)10-11-19(23)26-12-18(22)15-6-8-16(9-7-15)20(24)25/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGFSOSPMOHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)

![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)